2-Amino-3-bromo-5-methylpyridine
Overview
Description
Synthesis Analysis
2-Amino-3-bromo-5-methylpyridine can be synthesized through various chemical reactions, involving steps such as diazotization, bromination, oxidation, chlorination, amination, and Hofmann degradation, starting from 2-amino-6-methylpyridine as the raw material. The synthesis process has been investigated for its efficiency under different reaction conditions, leading to an overall yield of 34.6% (Xu Liang, 2010).
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various spectroscopic and theoretical methods. Experimental and theoretical investigations have provided insights into the electronic and vibrational characteristics, equilibrium geometry, and complete vibrational assignments of wavenumbers (Christina Susan Abraham et al., 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including the electrocatalytic carboxylation with CO2 in ionic liquids, leading to the formation of 6-aminonicotinic acid. This reaction demonstrates the compound's reactivity and potential utility in synthesizing valuable derivatives under mild conditions (Q. Feng et al., 2010).
Scientific Research Applications
Study of Amino Compounds Formation
It is used in researching the mechanisms of formation of amino compounds from 2-bromopyridine-N-oxides (Martens & Hertog, 2010).
Photoinduced Amino-Imino Tautomerism
The compound is used for studying photoinduced amino-imino tautomerism, which involves the transition between different forms of a compound (Akai et al., 2006).
Synthesis of Bipyridines and Piperidines
2-Amino-3-bromo-5-methylpyridine is employed in the synthesis of 4, 5, and 6Methyl2,2′Bipyridine through Negishi cross-coupling strategies, and in the synthesis of 3-substituted piperidines from chiral non-racemic lactams (Smith et al., 2003; Micouin et al., 1994).
Synthesis of 5-Arylamino-2-picolines
It's also used in the synthesis of these compounds, as demonstrated in a reinvestigation study (Peterson & Tolman, 1977).
Ligand for BAZ2B Bromodomain
It serves as a ligand in the BAZ2B bromodomain, which is involved in protein-protein interactions (Marchand et al., 2016).
Pharmaceutical and Chemical Intermediates
This compound and its derivatives are important intermediates in pharmaceutical and chemical manufacturing (Liang, 2010).
Antimicrobial Activity
Compounds containing this compound exhibit considerable antimicrobial activity against bacteria and yeasts (Abu-Youssef et al., 2010).
Electrosynthesis and Dimerization
It's involved in electrosynthesis processes and in photochemical dimerization studies (Feng et al., 2010; Taylor & Kan, 1963).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
“2-Amino-3-bromo-5-methylpyridine” is a pyridine derivative widely distributed in nature . Many plant components, such as alkaloids, contain pyridine ring compounds in their structure . It is used for the preparation of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, imidazo[1,2-c]pyrimidines, and imidazo[1,2-d]triazines . These compounds are known to inhibit JNK and ERK kinases , which play crucial roles in cell signaling pathways.
Mode of Action
It is known that the compound interacts with its targets, jnk and erk kinases, resulting in their inhibition . This inhibition can lead to changes in cell signaling pathways, affecting cellular functions.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, exposure to moist air or water may affect the compound . Therefore, it is recommended to keep the compound in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
3-bromo-5-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPKXEWDWTZBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333990 | |
Record name | 2-Amino-3-bromo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
17282-00-7 | |
Record name | 2-Amino-3-bromo-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90333990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-bromo-5-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 2-amino-3-bromo-5-methylpyridine in forming metal complexes?
A1: this compound acts as a ligand in the formation of dinuclear copper(II) complexes. [, ] The pyridine nitrogen atom within the molecule coordinates with the copper(II) ion, leading to the creation of a Cu2N2O2 unit. This bridging structure is further stabilized by methoxo or ethoxo groups, depending on the specific complex formed. [] This bridging behavior highlights the compound's ability to facilitate the assembly of multinuclear metal complexes.
Q2: How does this compound contribute to the magnetic properties of the metal complexes it forms?
A2: Research indicates that manganese(II) complexes incorporating this compound as a ligand, such as [Mn8(L2)12(μ4-O)2], exhibit interesting magnetic characteristics. [] While the specific magnetic behavior is not detailed in the provided abstract, it suggests that the presence of this ligand influences the magnetic exchange interactions within the manganese cluster. This highlights the potential of this compound in designing and studying molecular magnetic materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.